2-bromo-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
2-bromo-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O This compound is characterized by the presence of a bromine atom attached to the benzamide moiety and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and 6-methylpyridine-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of 6-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-bromoaniline to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide derivative.
Scientific Research Applications
2-bromo-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromo-N-(6-methylpyridin-2-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methylpyridin-2-yl)benzamide
- 2-chloro-N-(6-methylpyridin-2-yl)benzamide
- 2-bromo-N-(6-ethylpyridin-2-yl)benzamide
Uniqueness
2-bromo-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine and methylpyridinyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
CAS No. |
121287-67-0 |
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Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-bromo-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17) |
InChI Key |
IBAYUEXXOZGRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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